Hydroxy-alpha-sanshool

Catalog No.
S960412
CAS No.
83883-10-7
M.F
C16H25NO2
M. Wt
263.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-alpha-sanshool

CAS Number

83883-10-7

Product Name

Hydroxy-alpha-sanshool

IUPAC Name

(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4-,7-6+,9-8-,13-12+

InChI Key

LHFKHAVGGJJQFF-JRNWQWJGSA-N

SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O

Canonical SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O

Isomeric SMILES

C/C=C\C=C\C=C/CC/C=C/C(=O)NCC(C)(C)O

Analgesic Properties

Hydroxy-alpha-sanshool (HAS) has been shown to possess analgesic properties, meaning it may help relieve pain. It works by activating transient receptor potential cation channels of subfamily V member 1 (TRPV1) and transient receptor potential cation channel subfamily A member 1 (TRPA1) in sensory neurons []. These channels are involved in pain perception. Studies suggest that HAS may be particularly effective against certain types of pain, such as inflammatory pain []. However, more research is needed to fully understand its potential as a pain reliever.

Anti-inflammatory Effects

Research suggests that HAS may have anti-inflammatory properties. Studies have shown that it can reduce inflammation in various models, including neurogenic inflammation []. The mechanism by which HAS exerts these effects is not fully elucidated, but it may involve suppressing the activity of specific sensory neurons involved in inflammatory pain signaling [].

Other Potential Applications

In addition to its analgesic and anti-inflammatory properties, HAS is being investigated for its potential applications in other areas:

  • Antioxidant activity: HAS has been shown to exhibit antioxidant properties, which may help protect cells from damage caused by free radicals.
  • Antitumor effects: Some studies suggest that HAS may have antitumor properties, but further research is needed to confirm this.
  • Anti-obesity and anti-hyperlipidemic effects: HAS may have potential benefits for managing obesity and high blood lipids by reducing oxidative stress in the liver.

Hydroxy-alpha-sanshool is a bioactive compound primarily found in the Sichuan peppercorn, derived from plants in the genus Zanthoxylum. This molecule is notable for inducing a characteristic numbing and tingling sensation, often described as a "mouthfeel" associated with Sichuan cuisine. The name "sanshool" originates from the Japanese term for Japanese pepper, sanshō (山椒), with the suffix -ol indicating its classification as an alcohol .

Typical of amides and alcohols. Key reactions include:

  • Wittig Reaction: This reaction is crucial in synthesizing hydroxy-alpha-sanshool from simpler precursors, allowing for the construction of its carbon skeleton .
  • Steam Distillation: Employed for its extraction from plant materials, this method involves heating dried fruit peels in a mixture of alcohol and water to isolate hydroxy-alpha-sanshool effectively .

Hydroxy-alpha-sanshool exhibits several biological activities, including:

  • Sensory Activation: It activates sensory neurons by targeting TRPV1 and TRPA1 channels, which are involved in pain and temperature sensation. Additionally, it inhibits KCNK potassium channels, contributing to its unique sensory effects .
  • Anti-inflammatory Effects: Studies indicate that hydroxy-alpha-sanshool possesses anti-inflammatory properties, potentially through modulation of signaling pathways like NF-κB/STAT3 .
  • Antioxidant Properties: It has shown protective effects against oxidative stress in cellular models, indicating potential therapeutic applications .

The synthesis of hydroxy-alpha-sanshool has been achieved through several methods:

  • Wittig Reaction: A six-step synthetic route using commercially available starting materials has been developed. The process involves constructing the carbon framework necessary for the compound's structure .
  • Extraction Techniques: Hydroxy-alpha-sanshool can be isolated from Zanthoxylum species using steam distillation methods, yielding approximately 60% of the desired product .

Hydroxy-alpha-sanshool has various applications:

  • Culinary Uses: Its unique numbing flavor makes it a popular ingredient in Asian cuisines, particularly in Sichuan dishes.
  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for potential therapeutic uses in treating conditions like acne and other inflammatory diseases .
  • Cosmetics: Its sensory properties are being investigated for use in cosmetic formulations aimed at enhancing skin sensations and treatment efficacy .

Research has focused on how hydroxy-alpha-sanshool interacts with different biological systems:

  • Nerve Fiber Activation: Studies have shown that hydroxy-alpha-sanshool selectively activates dorsal root ganglion neurons, indicating its role in sensory perception .
  • Channel Inhibition: It primarily inhibits two-pore potassium channels (KCNK3, KCNK9, KCNK18), which may explain its unique sensory effects compared to other compounds like capsaicin .

Hydroxy-alpha-sanshool shares similarities with several other compounds but remains unique due to its specific sensory effects and biological activities. Here are some comparable compounds:

CompoundSourceKey Features
CapsaicinChili PeppersActivates TRPV1; known for heat sensation
Beta-SanshoolZanthoxylum speciesSimilar numbing effect but less potent than hydroxy-alpha-sanshool
Isobutylalkenyl AmideSynthetic analogMimics some sensory effects but differs structurally
Hydroxy-beta-sanshoolZanthoxylum bungeanumSimilar chemical structure but different sensory profile

Hydroxy-alpha-sanshool's unique combination of activating specific nerve fibers while inhibiting potassium channels distinguishes it from these similar compounds, making it a subject of interest in both culinary and medicinal fields.

XLogP3

2.8

Wikipedia

(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Modify: 2023-08-16

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